4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a 2-methoxyethoxy substituent at the 4-position of the benzamide core and a 1-(pyridin-2-yl)pyrrolidin-3-yl group as the amine substituent.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-12-13-25-17-7-5-15(6-8-17)19(23)21-16-9-11-22(14-16)18-4-2-3-10-20-18/h2-8,10,16H,9,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWDHQKJZHOJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Attachment of the benzamide group: This is typically done through an amidation reaction, where the benzamide group is introduced using an appropriate amine and carboxylic acid derivative.
Addition of the methoxyethoxy group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethoxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
- Mechanism of Action: The compound has been studied for its role as a modulator of ion channels and neurotransmitter receptors, particularly in the context of epilepsy and neuropathic pain management. It acts on the potassium channels, similar to retigabine, enhancing neuronal excitability regulation.
- Case Study: A recent study demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential utility in treating epilepsy .
2. Cancer Therapeutics
- Mechanism of Action: The compound's ability to interfere with cellular signaling pathways makes it a candidate for cancer therapy. It has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer proliferation.
- Case Study: In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
3. Antimicrobial Activity
- Mechanism of Action: The structural features of 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide allow it to disrupt bacterial cell membranes or inhibit key enzymes necessary for bacterial survival.
- Case Study: Research has shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings may play a crucial role in binding to these targets, while the benzamide group could be involved in modulating the compound’s activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The target compound’s 2-methoxyethoxy group provides superior aqueous solubility (~2.5 mg/mL predicted) compared to analogs with trifluoromethyl (9i: ~0.8 mg/mL) or cyclohexylethoxy (: <0.1 mg/mL) groups.
- Melting Points : Fluorinated analogs (e.g., , MP 175–178°C) exhibit higher melting points due to crystalline packing, whereas the target compound’s MP is estimated at 120–130°C, reflecting its less rigid structure.
- Metabolic Stability : The trifluoromethyl group in 9i enhances stability against oxidative metabolism, whereas the target compound’s ether linkage may be susceptible to hydrolysis.
Biological Activity
4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a benzamide core, which is known for its diverse pharmacological properties. The presence of the pyridine and pyrrolidine moieties enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The pyridine and pyrrolidine rings are crucial for binding to these targets, while the benzamide group modulates the activity. Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and protein kinases, suggesting that this compound may have similar mechanisms of action .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, which is structurally related to this compound. These compounds have shown activity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The cytotoxic effects were attributed to the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. It may act as an activator of neuronal potassium channels, which are critical in regulating neuronal excitability and protecting against excitotoxicity . The presence of methoxy groups and heterocycles enhances its lipophilicity, facilitating better blood-brain barrier penetration.
Anti-inflammatory Activity
In vitro studies indicate that similar benzamide derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests that this compound could also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of derivatives related to this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values ranging from 0.19 μM to 0.33 μM against different cancer lines. Additionally, these compounds exhibited selectivity over normal cell lines, indicating a favorable therapeutic index .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 4-Methylsulfonylphenyl derivative | HeLa | 0.19 | Anticancer |
| Pyridine derivative | CaCo-2 | 0.33 | Anticancer |
| Benzamide derivative | H9c2 | >10 | Non-toxic |
Q & A
Basic: What spectroscopic methods are essential for confirming the structure of 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide?
Answer:
Structural confirmation of the compound requires a combination of spectroscopic techniques:
- ¹H NMR and ¹³C NMR : These identify proton and carbon environments, respectively. For example, the pyridin-2-yl group shows characteristic aromatic proton signals (δ ~8.0–9.0 ppm), while the methoxyethoxy group exhibits singlet peaks for methoxy protons (δ ~3.3–3.5 ppm) .
- IR Spectroscopy : Confirms functional groups like amide C=O (~1650–1680 cm⁻¹) and ether C-O (~1100–1250 cm⁻¹) .
- ESI-MS (Electrospray Ionization Mass Spectrometry) : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks, ensuring purity and correct synthesis .
Basic: What is a typical synthetic route for this compound?
Answer:
A multi-step synthesis is typically employed:
Preparation of the pyrrolidine-piperidine intermediate : React 1-(pyridin-2-yl)pyrrolidin-3-amine with a protected carbonyl group under reductive amination conditions .
Coupling with benzamide : Use 4-(2-methoxyethoxy)benzoyl chloride in a nucleophilic acyl substitution reaction with the amine intermediate. This step often requires a base (e.g., triethylamine) in anhydrous DMF or DCM at 0–25°C .
Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) yield the final product .
Advanced: How can reaction conditions be optimized to improve coupling efficiency and yield?
Answer:
Optimization strategies include:
- Catalytic Systems : Use coupling agents like HOBt/EDC (1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation efficiency (yields up to 83% reported in analogous syntheses) .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates and improve solubility .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during benzoyl chloride addition .
- Scale-Up Adjustments : Continuous flow reactors and catalytic hydrogenation can reduce reaction times and improve reproducibility for large-scale synthesis .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Contradictory results often arise from variability in assay conditions. Methodological steps to address this include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP-based viability assays) .
- Statistical Validation : Apply ANOVA with post hoc tests (e.g., Fisher’s PLSD) to assess significance thresholds (p < 0.05) and account for batch effects .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vivo models for functional activity .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
Computational approaches include:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs). PDB structures (e.g., 3HKC for kinase domains) guide binding site analysis .
- MD Simulations (Molecular Dynamics) : Assess stability of ligand-receptor complexes over 100+ ns trajectories using GROMACS or AMBER .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxyethoxy vs. trifluoromethyl groups) on activity using descriptors like logP and polar surface area .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize analogs .
Advanced: How to design experiments to evaluate metabolic stability in vitro?
Answer:
Key methodologies include:
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorescent probes (e.g., P450-Glo™) to assess inhibition of major isoforms (CYP3A4, CYP2D6) .
- Metabolite Identification : Employ HR-MS (high-resolution mass spectrometry) to detect phase I/II metabolites and propose metabolic pathways .
Advanced: What strategies mitigate solubility challenges during formulation for in vivo studies?
Answer:
Address poor aqueous solubility through:
- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Nanoparticle Encapsulation : Formulate with PLGA (poly(lactic-co-glycolic acid)) nanoparticles (150–200 nm size) via emulsion-solvent evaporation .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity, which are cleaved in vivo .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Expose cells to the compound, lyse, and heat denature. Quantify target protein stability via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor-ligand interactions using luciferase-tagged targets .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
